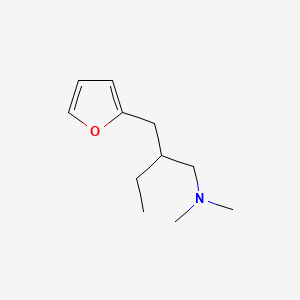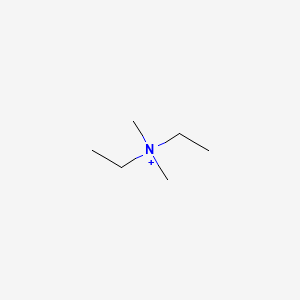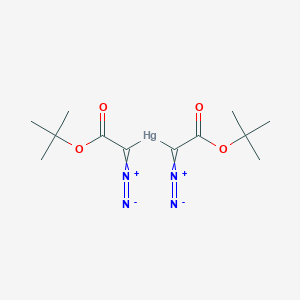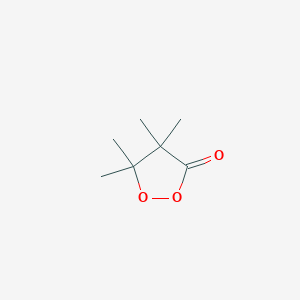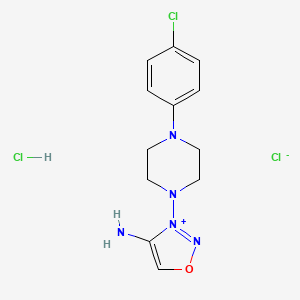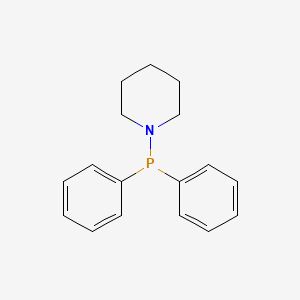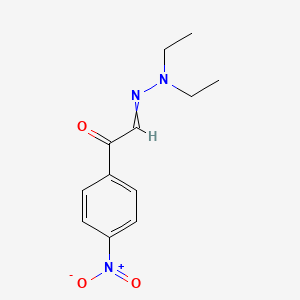
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is an organic compound that features a hydrazone functional group and a nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with diethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are often freshly distilled to ensure their purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the diethyl groups.
2-(Hydrazinylidene)-1-(4-nitrophenyl)ethanone: Similar but without the diethyl substitution.
Uniqueness
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical properties. The diethyl groups increase the compound’s hydrophobicity, while the nitrophenyl group enhances its reactivity in electron transfer reactions .
Propriétés
Numéro CAS |
24342-44-7 |
|---|---|
Formule moléculaire |
C12H15N3O3 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
2-(diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-3-14(4-2)13-9-12(16)10-5-7-11(8-6-10)15(17)18/h5-9H,3-4H2,1-2H3 |
Clé InChI |
VHAXHUSUMSLYQT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


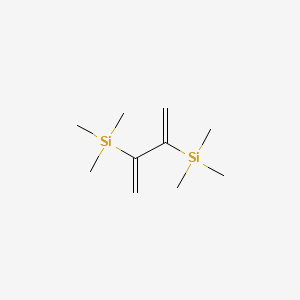
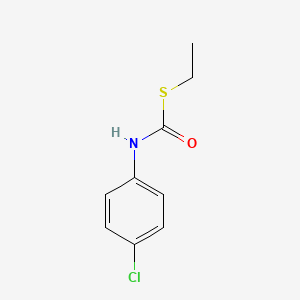
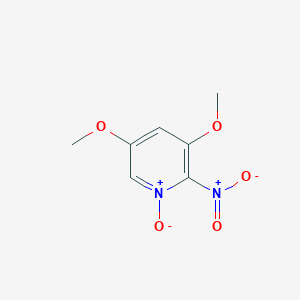
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

